Ethyl 1-(4-fluorophenyl)-6-oxo-4-(4-phenylpiperazin-1-yl)-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 1-(4-fluorophenyl)-6-oxo-4-(4-phenylpiperazin-1-yl)-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a 4-fluorophenyl group at position 1 and a 4-phenylpiperazinyl moiety at position 4 of the pyridazine ring. Its synthesis likely follows methodologies analogous to related compounds, involving cyclization of hydrazones with ethyl cyanoacetate under high-temperature conditions .
Properties
IUPAC Name |
ethyl 1-(4-fluorophenyl)-6-oxo-4-(4-phenylpiperazin-1-yl)pyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O3/c1-2-31-23(30)22-20(16-21(29)28(25-22)19-10-8-17(24)9-11-19)27-14-12-26(13-15-27)18-6-4-3-5-7-18/h3-11,16H,2,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAVDVAQNPHXOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1N2CCN(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-(4-fluorophenyl)-6-oxo-4-(4-phenylpiperazin-1-yl)-1,6-dihydropyridazine-3-carboxylate (CAS Number: 899732-85-5) is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 480.5 g/mol. The compound features a dihydropyridazine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 899732-85-5 |
| Molecular Formula | C25H25FN4O5 |
| Molecular Weight | 480.5 g/mol |
| Density | N/A |
| Melting Point | N/A |
| Boiling Point | N/A |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Dihydropyridazine Core : Cyclization of hydrazine derivatives with ethyl acetoacetate under acidic or basic conditions.
- Introduction of the Fluorophenyl Group : Achieved through nucleophilic aromatic substitution.
- Attachment of the Phenylpiperazine Group : This involves an amidation reaction with appropriate coupling agents.
Anticancer Properties
Research indicates that compounds featuring the dihydropyridazine core exhibit promising anticancer activities. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it may exert cytotoxic effects through apoptosis induction and cell cycle arrest mechanisms.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Studies indicate that it exhibits broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MIC) in the range of 15.62 µg/mL to 31.25 µg/mL for various strains .
The mechanism by which this compound exerts its biological effects is thought to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways related to cancer proliferation.
- Receptor Interaction : It potentially interacts with receptors associated with neurotransmission and inflammation, contributing to its pharmacological profile.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Anticancer Studies : A study demonstrated that derivatives of dihydropyridazine compounds showed significant cytotoxicity against human cancer cell lines, suggesting that modifications to the structure can enhance activity.
- Antimicrobial Studies : Research indicated that similar compounds exhibited potent antimicrobial effects, supporting the potential application in treating infections .
- Neuropharmacological Effects : Some derivatives have shown promise in modulating neurotransmitter systems, which may be beneficial in treating neurological disorders.
Comparison with Similar Compounds
Table 1: Key Structural Features and Physical Properties of Selected Pyridazine Derivatives
*Estimated based on molecular formula (C₂₂H₂₂FN₅O₃).
Key Findings
Substituent Effects on Synthesis Efficiency: Derivatives with electron-donating groups (e.g., 4-methoxyphenyl in 12e) exhibit higher yields (81–95%) compared to those with bulky or electron-withdrawing groups (e.g., 40% for 12g with 4-nitrophenyl) .
Physical Properties: Melting points vary significantly with substituents: hydroxy-substituted derivatives (12d) show high melting points (220–223°C), likely due to intermolecular hydrogen bonding, while methyl-substituted analogs (12c) melt at lower temperatures (~106°C) .
Functional Implications :
- Piperazine-containing compounds (e.g., Pruvanserin Hydrochloride ) often exhibit CNS activity, suggesting the target compound may interact with neurotransmitter receptors.
- Trifluoromethyl groups (e.g., in ) enhance metabolic stability but reduce aqueous solubility , whereas methoxy groups (12e) improve solubility .
Spectroscopic and Analytical Data
- NMR and MS : All compounds in were characterized via $ ^1H $ NMR, $ ^{13}C $ NMR, and mass spectrometry, confirming substituent positions and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
